molecular formula C24H23NO4S B2848678 N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide CAS No. 895445-04-2

N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide

Cat. No. B2848678
CAS RN: 895445-04-2
M. Wt: 421.51
InChI Key: ZOPJJAVQYJVHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide, also known as BMTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMTP belongs to the family of tosylamides and has been extensively studied for its anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cellular processes that are essential for cell division.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has also been shown to have anti-inflammatory and analgesic properties. In addition, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been found to have low toxicity and high selectivity for cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for further development as a potential anti-cancer drug. However, one of the limitations of using N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide in lab experiments is its low solubility, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide. One area of research is the development of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide, as well as its potential side effects. Another area of research is the development of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide as a potential anti-inflammatory and analgesic drug. In addition, further studies are needed to better understand the mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been extensively studied for its anti-cancer properties and has also been shown to have anti-inflammatory and analgesic properties. Further research is needed to better understand the mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis method of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide involves the reaction of 2-benzoyl-4-methylphenylamine with 3-tosylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been extensively studied for its anti-cancer properties. It has been found to be effective against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In addition to its anti-cancer properties, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has also been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-17-8-11-20(12-9-17)30(28,29)15-14-23(26)25-22-13-10-18(2)16-21(22)24(27)19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPJJAVQYJVHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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